REACTION_CXSMILES
|
[Br:1][C:2]1[C:7]([OH:8])=[C:6]([CH3:9])[CH:5]=[CH:4][CH:3]=1.[CH2:10](Cl)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>[Zn]>[Br:1][C:2]1[C:7]([OH:8])=[C:6]([CH3:9])[CH:5]=[C:4]([CH2:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH:3]=1
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=CC(=C1O)C
|
Name
|
|
Quantity
|
10 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
453 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Type
|
CUSTOM
|
Details
|
with stirring and under moisture exclusion
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a total of 5 hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
at the temperature of 150° C
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the zinc is separated
|
Type
|
DISTILLATION
|
Details
|
The reaction product is distilled in a vacuum at 0.03 up to 0.04 Torr
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=CC(=C1O)C)CC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 305 g | |
YIELD: CALCULATEDPERCENTYIELD | 41.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |